Potency: 1.9 nM IC50 Against Human Cathepsin L Establishes Low-Nanomolar Activity Baseline
Cathepsin L-IN-4 demonstrates an IC50 of 1.9 nM against recombinant human cathepsin L in enzymatic assays . This value establishes the compound within the low-nanomolar potency range characteristic of optimized peptide aldehyde inhibitors. Within the same series of 12 peptide aldehyde derivatives synthesized and evaluated by Yasuma et al., Compound 12 (Cathepsin L-IN-4) was explicitly selected as the candidate for further investigation based on its combined potency and selectivity profile [1]. This selection process implies superior overall performance relative to structurally related analogs that were not advanced.
| Evidence Dimension | IC50 against recombinant human cathepsin L |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Class baseline: Cathepsin L inhibitors range from low nM to μM. Structurally related peptide aldehydes in the same series showed variable potency; Compound 12 selected as lead candidate. |
| Quantified Difference | Sub-2 nM potency; selected from 12-compound series as optimal candidate |
| Conditions | Recombinant human cathepsin L enzymatic assay |
Why This Matters
Researchers requiring reproducible low-nanomolar inhibition of cathepsin L in cell-based or in vitro assays should prioritize this compound over less potent alternatives to minimize required working concentrations and off-target effects.
- [1] Yasuma, T.; Oi, S.; Choh, N.; Nomura, T.; Furuyama, N.; Nishimura, A.; Fujisawa, Y.; Sohda, T. Synthesis of Peptide Aldehyde Derivatives as Selective Inhibitors of Human Cathepsin L and Their Inhibitory Effect on Bone Resorption. J. Med. Chem. 1998, 41 (22), 4301–4308. View Source
